molecular formula C19H24N4O2 B10917473 2-Amino-7,7-dimethyl-4-(5-methyl-1-propyl-1H-pyrazol-4-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide

2-Amino-7,7-dimethyl-4-(5-methyl-1-propyl-1H-pyrazol-4-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide

Cat. No.: B10917473
M. Wt: 340.4 g/mol
InChI Key: HDXIMKKNCUETNL-UHFFFAOYSA-N
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Description

2-Amino-7,7-dimethyl-4-(5-methyl-1-propyl-1H-pyrazol-4-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a chromen core with a pyrazolyl substituent, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7,7-dimethyl-4-(5-methyl-1-propyl-1H-pyrazol-4-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Chromen Core: The chromen core can be synthesized through a cyclization reaction involving appropriate starting materials such as 2-hydroxyacetophenone and dimethyl acetylenedicarboxylate under basic conditions.

    Introduction of the Pyrazolyl Group: The pyrazolyl group can be introduced via a condensation reaction between the chromen core and a suitable pyrazole derivative, such as 5-methyl-1-propyl-1H-pyrazole-4-carbaldehyde.

    Amination and Cyanation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolyl and chromen moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Ammonia, cyanogen bromide, and other nucleophiles.

Major Products

    Oxidation Products: Oxidized derivatives of the chromen and pyrazolyl moieties.

    Reduction Products: Reduced forms of the carbonyl group, such as alcohols.

    Substitution Products: Various substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a potential lead compound for drug discovery. Its structural features suggest possible interactions with biological targets, making it a candidate for further investigation in pharmacological studies.

Medicine

In medicine, the compound’s potential therapeutic properties can be explored. It may exhibit activity against certain diseases or conditions, and its mechanism of action can be studied to understand its effects on biological systems.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 2-Amino-7,7-dimethyl-4-(5-methyl-1-propyl-1H-pyrazol-4-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects can be attributed to its ability to modulate these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-7,7-dimethyl-4-(5-methyl-1H-pyrazol-4-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide: Lacks the propyl group on the pyrazolyl moiety.

    2-Amino-7,7-dimethyl-4-(5-methyl-1-propyl-1H-pyrazol-4-YL)-5-oxo-4H-chromen-3-YL cyanide: Lacks the tetrahydro structure.

    2-Amino-7,7-dimethyl-4-(5-methyl-1-propyl-1H-pyrazol-4-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL chloride: Contains a chloride group instead of a cyano group.

Uniqueness

The uniqueness of 2-Amino-7,7-dimethyl-4-(5-methyl-1-propyl-1H-pyrazol-4-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C19H24N4O2

Molecular Weight

340.4 g/mol

IUPAC Name

2-amino-7,7-dimethyl-4-(5-methyl-1-propylpyrazol-4-yl)-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile

InChI

InChI=1S/C19H24N4O2/c1-5-6-23-11(2)13(10-22-23)16-12(9-20)18(21)25-15-8-19(3,4)7-14(24)17(15)16/h10,16H,5-8,21H2,1-4H3

InChI Key

HDXIMKKNCUETNL-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C=N1)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N)C

Origin of Product

United States

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